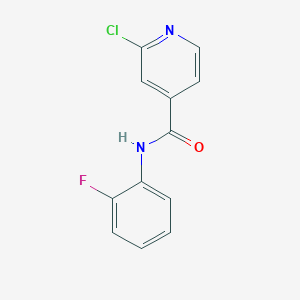

2-Chloro-N-(2-fluorophenyl)pyridine-4-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(2-fluorophenyl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFN2O/c13-11-7-8(5-6-15-11)12(17)16-10-4-2-1-3-9(10)14/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCAUHORBVOKNFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC(=NC=C2)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies and Rational Design of 2 Chloro N 2 Fluorophenyl Pyridine 4 Carboxamide Derivatives

Impact of Substituent Variations on Pyridine (B92270) and Fluorophenyl Moieties

Modifications to the pyridine and fluorophenyl rings are a primary strategy for optimizing the lead compound. These changes can influence the molecule's interaction with its biological target, as well as its absorption, distribution, metabolism, and excretion (ADMET) profile.

Halogen substituents play a significant role in modulating the activity of pyridine carboxamide derivatives. The presence and position of halogens like fluorine and chlorine on the phenyl and pyridine rings can drastically alter the compound's electronic properties and binding interactions.

The ortho-fluoro substitution on the N-phenyl ring is a key feature of the parent compound. The electronegative fluorine atom can influence the conformation of the molecule and its metabolic stability, making the ring less susceptible to oxidative metabolism. youtube.com In related N-phenylpyrazine-2-carboxamides, the introduction of chlorine atoms on both the pyrazine and benzene rings was found to have a positive effect on biological activity. nih.gov For instance, 6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide showed significant activity against Mycobacterium tuberculosis. nih.gov This suggests that strategic placement of halogens can enhance potency.

Conversely, in some series of pyridine derivatives, the introduction of a chloro group resulted in lower activity compared to a methyl group, indicating that the specific context of the scaffold and target are critical. mdpi.com The effect of halogen substitution is not uniform and depends heavily on the specific molecular framework and the target protein.

Table 1: Effect of Halogenation on Biological Activity in Related Carboxamide Scaffolds

| Compound Scaffold | Substituent Modification | Target/Assay | Observed Activity |

|---|---|---|---|

| Pyrazine-2-carboxamide | 6-Chloro on pyrazine, 4-chloro on N-phenyl | M. tuberculosis H37Rv | 65% inhibition at 6.25 µg/mL nih.gov |

| Pyrazine-2-carboxamide | 6-Chloro on pyrazine, 3,4-dichloro on N-phenyl | M. tuberculosis H37Rv | 61% inhibition at 6.25 µg/mL nih.gov |

| Quinolone-3-carboxamide | p-chloro on N-phenyl | PI3Kα | Enhanced activity mdpi.com |

The introduction of alkyl and aryl groups is another common strategy to explore the SAR of the pyridine and fluorophenyl moieties. These modifications primarily influence the compound's lipophilicity and steric interactions within the target's binding pocket.

In studies of related pyrazine-carboxamides, the introduction of a bulky tert-butyl group on the pyrazine ring demonstrated a negative influence on antimycobacterial activity but had a positive effect on photosynthesis inhibition. nih.gov This highlights how a single modification can differentially affect activity against various targets. In another series of pyridine derivatives, adding one or two methyl (CH3) groups to an aromatic ring was shown to be favorable for antiproliferative activity compared to hydrogen or chlorine substituents. mdpi.com

Modifying aryl groups can also significantly impact potency. For example, replacing a phenyl group with bioisosteres like pyridines or diazines is a routine method to reduce a compound's lipophilicity. nih.gov The choice between alkyl and aryl modifications allows for fine-tuning of the compound's properties, with aryl methylation being an attractive alternative when linker modification is not synthetically feasible. nih.gov

Table 2: Impact of Alkyl Group Modifications on Activity in Pyridine-based Compounds

| Compound/Derivative | Modification | Assay | IC50 Value |

|---|---|---|---|

| Derivative 31 | Single CH3 group on aromatic ring | Antiproliferative | 1.30 mM mdpi.com |

| Derivative 32 | CH3 group replaced with Cl | Antiproliferative | 5.84 mM mdpi.com |

The observed changes in activity from substituent variations are due to a combination of electronic and steric effects. Electronic effects refer to the way a substituent modifies the electron density of the aromatic rings, which can influence binding interactions like hydrogen bonds and pi-stacking. Steric effects relate to the size and shape of the substituent, which determines how well the molecule fits into its target's binding site.

Electron-withdrawing groups, such as halogens, on the pyridine ring can increase the acidity of other parts of the molecule. mdpi.com For instance, the electron-withdrawing nature of the pyridine ring itself enhances the acidity of pyridine-3-sulfonamide compared to benzenesulfonamide. mdpi.com Such modifications can be crucial for establishing key interactions with amino acid residues in a target protein.

Steric hindrance can also play a critical role. In some cases, introducing a bulky group, even a small methyl group, next to a pyridine nitrogen can reduce inhibition of certain enzymes by preventing the nitrogen from binding to the active site. youtube.com The interplay between electronic and steric factors is complex, and optimizing a lead compound requires a careful balance of these properties to enhance potency and selectivity. acs.org

Amide Linkage and Carboxamide Moiety Modifications

In a study on quinazoline-2-carboxamide derivatives, the conformation of the amide side chain was found to be critical to the activity. acs.org Replacing a piperazine ring attached to the carboxamide with other heterocyclic secondary amines was not well-tolerated, leading to a dramatic decrease in activity. acs.org This suggests that the amide moiety and its immediate substituent are precisely positioned to interact with the target. Further optimization showed that a cyclopropyl group attached to the amide nitrogen could improve activity. acs.org

In research on pyrimidine-4-carboxamides, modifications to the group attached to the amide nitrogen showed that a cyclopropylmethyl group was optimal, suggesting it occupies a small lipophilic pocket in the target enzyme. researchgate.netnih.gov These findings underscore the importance of the amide linker not just as a structural scaffold but as an active participant in molecular recognition.

Core Scaffold Modifications and Bioisosteric Replacements

Altering the core scaffold of a molecule through bioisosteric replacement or scaffold hopping is a powerful strategy in lead optimization. researchgate.netnih.gov This involves replacing a part of the molecule, such as the pyridine ring, with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. researchgate.netnih.gov

Bioisosterism is a key concept where one functional group is swapped for another with similar biological properties. researchgate.netnih.gov For example, a pyridine ring might be replaced by a pyrimidine, pyrazine, or even a non-aromatic ring to explore new chemical space and circumvent issues like metabolic instability or toxicity. nih.govnih.gov In the design of p21-activated kinase 4 (PAK4) inhibitors, a 2,4-diaminoquinazoline scaffold was used as a starting point, which was later evolved into a 4-aminoquinazoline-2-carboxamide scaffold to improve interactions with the target. acs.org This demonstrates how the core can be rationally modified based on structural knowledge of the target.

Scaffold hopping involves a more drastic change, replacing the central framework of the molecule with a different one while preserving the key binding elements. researchgate.netnih.gov This can lead to the discovery of novel chemical series with improved intellectual property positions and better drug-like properties.

Lead Optimization Strategies Based on SAR Data

The culmination of SAR studies is the development of a clear strategy for lead optimization. By integrating data from the various modifications, medicinal chemists can rationally design new compounds with a higher probability of success. preprints.org This iterative process involves designing, synthesizing, and testing new analogues to enhance potency, improve ADMET properties, and reduce off-target effects. patsnap.comnih.gov

For example, if SAR data reveals that a hydrogen bond donor is required at a specific position, new derivatives will be designed to incorporate groups like alcohols or amines at that location. youtube.com If high lipophilicity is leading to poor solubility or off-target effects, modifications will focus on adding polar groups or replacing lipophilic moieties like a phenyl ring with more polar heterocycles. youtube.comnih.gov

In the optimization of quinazoline-based PAK4 inhibitors, initial hits were modified based on a structure-based drug design approach. acs.org SAR data indicated that an amino group at a "tail" position was preferable for interacting with an aspartate residue in the target. acs.org This led to the synthesis of compounds with 4-amino-piperidine groups, ultimately resulting in a derivative with significantly improved potency and selectivity. acs.org This exemplifies how SAR data provides a roadmap for refining a lead compound into a potential drug candidate.

Computational Chemistry and Molecular Modeling in SAR Elucidation for 2-Chloro-N-(2-fluorophenyl)pyridine-4-carboxamide Derivatives

The rational design and optimization of derivatives of this compound heavily rely on computational chemistry and molecular modeling. These in silico techniques provide profound insights into the structure-activity relationships (SAR) that govern the biological activity of this class of compounds. By simulating and predicting how chemical modifications influence the interaction with biological targets, these methods accelerate the drug discovery process, allowing for the prioritization of more promising molecules for synthesis and testing.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a target protein. This method helps in understanding the binding mode and estimating the strength of the interaction, typically expressed as a docking score. For derivatives of the pyridine carboxamide scaffold, docking studies have been instrumental in elucidating key interactions within the active sites of various biological targets.

In studies of related heterocyclic compounds, such as N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, induced-fit docking (IFD) has been employed to show how derivatives, including those with fluorophenyl moieties, occupy the binding site of targets like phosphatidylinositol 3-kinase (PI3Kα) and engage with key binding residues. mdpi.com Similarly, docking simulations performed on 2-chloro-pyridine derivatives containing flavone moieties helped to determine the probable binding model within the active site of telomerase. mdpi.com

These simulations typically reveal the importance of specific interactions, such as:

Hydrogen Bonds: The carboxamide linkage is a common hydrogen bond donor and acceptor, frequently interacting with amino acid residues like Gln, Asp, and Tyr in the target's active site. nih.gov

π-π Stacking: The pyridine and phenyl rings often engage in π-π stacking interactions with aromatic residues like Phe and His. nih.gov

Hydrophobic Interactions: The chloro- and fluoro- substituents, along with the aromatic rings, contribute to hydrophobic interactions within the binding pocket, enhancing ligand affinity.

The insights from molecular docking guide the rational design of new derivatives. For instance, if a simulation shows an unoccupied hydrophobic pocket, a medicinal chemist might add a lipophilic group to a specific position on the phenyl ring to improve binding.

| Compound Class | Target Protein | Key Interacting Residues | Primary Interactions Noted | Reference |

|---|---|---|---|---|

| Pyrozolo[1,5-a]pyridine Analogues | Phosphodiesterase 4 (PDE4) | Asp392, Asn395, Tyr233, Gln443, His234, Phe414, Phe446 | Hydrogen bonds, π-π stacking | nih.gov |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | PI3Kα | Not specified | Occupation of binding site, engagement with key residues | mdpi.com |

| 2-Chloro-pyridine derivatives with flavone | Telomerase (3DU6) | Not specified | Determination of probable binding model | mdpi.com |

| N-(4-phenylthiazol-2-yl) nicotinamide (B372718) derivatives | Monomeric Ralstonia solanacearum lectin (4CSD) | Active site amino acids | Strong binding affinities | nih.gov |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to exhibit a specific biological activity. Once a pharmacophore model is developed from a set of active compounds, it can be used as a 3D query to screen large virtual libraries of compounds to identify new molecules that fit the model and are likely to be active.

For classes of compounds related to pyridine carboxamides, pharmacophore models have been successfully developed to guide drug design. For example, a study on pyrozolo[1,5-a]pyridine analogues as phosphodiesterase 4 (PDE4) inhibitors generated a five-point pharmacophore model (AHHRR). nih.gov This model highlighted the critical features for PDE4 inhibition: one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups. nih.gov

Similarly, a pharmacophoric model for condensed pyridine and pyrimidine analogs acting as HMG-CoA reductase inhibitors suggested that hydrophobicity, a hydrogen acceptor, and optimal steric properties are crucial for activity. nih.gov Such models are invaluable for understanding the SAR of the this compound scaffold. The model would likely define the roles of the pyridine nitrogen, the carboxamide group, the chloro-substituent, and the fluorophenyl ring in target binding.

Virtual screening using such a pharmacophore model would then allow researchers to computationally filter thousands of potential derivatives, prioritizing those that possess the ideal spatial arrangement of these key features for synthesis and biological evaluation.

| Compound Class | Target | Pharmacophoric Features Identified | Reference |

|---|---|---|---|

| Pyrozolo[1,5-a]pyridine Analogues | PDE4 | One H-bond acceptor, two aromatic rings, two hydrophobic groups (AHHRR) | nih.gov |

| Condensed Pyridine and Pyrimidine Analogs | HMG-CoA Reductase | Hydrophobicity, hydrogen acceptor, optimal steric refractivity | nih.gov |

| Pyridine-3-carbonitriles | α1-adrenergic receptor | H-bond donor, H-bond acceptor, hydrophobic, aromatic ring | rsc.org |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis involves the creation of mathematical models that correlate the chemical structures of a series of compounds with their biological activities. These models use calculated molecular descriptors—numerical values that represent various physicochemical properties of the molecules—to predict the activity of new, unsynthesized compounds.

In the context of pyridine carboxamide derivatives, 2D- and 3D-QSAR studies help to quantify the SAR and identify which properties are most influential for biological activity. Descriptors often used in these analyses include:

Electronic Descriptors: Such as partial charges and dipole moments, which can describe the influence of electron-withdrawing groups like chlorine and fluorine.

Steric Descriptors: Like molar refractivity and molecular volume, which quantify the size and shape of the molecule and its substituents.

Hydrophobic Descriptors: Such as the partition coefficient (logP), which measures the lipophilicity of the compound.

Topological Descriptors: Which describe the connectivity and branching of the molecular structure.

For instance, a 2D-QSAR study on pyridine-3-carbonitriles as vasorelaxant agents created a statistically significant model to predict activity. rsc.org Another QSAR analysis on condensed pyridine and pyrimidine analogs established a relationship between their structures and HMG-CoA reductase inhibitor activity, highlighting the importance of hydrophobicity and hydrogen-accepting properties. nih.gov

A QSAR model for this compound derivatives would allow researchers to predict how modifications—such as changing the position of the fluorine atom on the phenyl ring or introducing different substituents on the pyridine ring—would impact their biological potency. This predictive power significantly streamlines the optimization process by focusing synthetic efforts on compounds with the highest predicted activity.

| Compound Series | Statistical Model | Key Findings/Important Descriptors | Reference |

|---|---|---|---|

| Condensed Pyridine and Pyrimidine Analogs | APEX-3D | Hydrophobicity, hydrogen acceptor, and steric refractivity are dominant factors. (r² = 0.8) | nih.gov |

| Pyridine-3-carbonitriles | 2D-QSAR | A statistically significant model was generated to guide the design of vasorelaxant agents. | rsc.org |

Preclinical Efficacy Studies of 2 Chloro N 2 Fluorophenyl Pyridine 4 Carboxamide and Its Advanced Analogues

In Vitro Efficacy in Cell-Based Models

Comprehensive in vitro efficacy studies detailing the activity of 2-Chloro-N-(2-fluorophenyl)pyridine-4-carboxamide in various cell-based models are not readily found in the current body of published research. While studies on other pyridine (B92270) carboxamide derivatives have shown activities such as antifungal and antiproliferative effects, specific data, including IC₅₀ or EC₅₀ values for this compound against cancer cell lines, malaria parasites, or other pathogens, remain uncharacterized in the available literature.

In Vivo Efficacy in Relevant Non-Human Biological Systems

Similarly, there is a lack of specific in vivo efficacy data for this compound in murine models for diseases such as cancer or malaria. Preclinical studies that would establish efficacy, such as tumor growth inhibition or reduction in parasitemia, have not been published for this particular compound. Research on analogous compounds in the broader quinoline-4-carboxamide and pyridine carboxamide classes has demonstrated in vivo antimalarial activity, but these findings cannot be directly extrapolated to this compound.

Considerations for Selectivity and Specificity in Preclinical Models

Without primary efficacy data, the selectivity and specificity of this compound remain undetermined. Studies to ascertain its specific molecular targets or its differential effects on healthy versus diseased cells have not been reported. The broader class of pyridine derivatives has been explored for various targets, but the specific selectivity profile of this compound is not documented.

Future Research Directions and Translational Potential of 2 Chloro N 2 Fluorophenyl Pyridine 4 Carboxamide

Exploration of Novel Biological Applications

While the broader class of pyridine (B92270) carboxamides is known for a range of biological activities, the specific potential of 2-Chloro-N-(2-fluorophenyl)pyridine-4-carboxamide remains an area ripe for investigation. Future research should be directed towards uncovering novel therapeutic and agrochemical applications.

Table 1: Potential Biological Activities of Pyridine Carboxamide Derivatives

| Biological Activity | Target Organism/System | Potential Application | Key Research Focus |

| Antifungal | Plant pathogenic fungi (e.g., Botrytis cinerea) | Crop protection | Inhibition of succinate (B1194679) dehydrogenase (SDH) and other key fungal enzymes. nih.govnih.gov |

| Antibacterial | Human and plant pathogenic bacteria (e.g., Ralstonia solanacearum) | Medicine, Agriculture | Development of novel antibiotics and bactericides to combat resistant strains. researchgate.netnih.gov |

| Herbicidal | Broadleaf weeds | Agriculture | Mimicking plant auxins to induce abnormal growth and plant death. vt.edu |

| Insecticidal | Various insect pests | Agriculture | Targeting nicotinic acetylcholine (B1216132) receptors or other vital insect systems. aun.edu.egmdpi.com |

| Anticancer | Various cancer cell lines | Medicine | Inhibition of key signaling pathways involved in tumor growth and proliferation. |

| Antiviral | Viruses affecting humans and plants | Medicine, Agriculture | Disruption of viral replication cycles. nih.gov |

Detailed screening against a wide array of biological targets is a critical first step. For instance, given that many pyridine carboxamides exhibit potent antifungal properties by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain, it would be logical to assess the efficacy of this compound against a panel of fungal plant pathogens. nih.govnih.gov Similarly, its potential as an antibacterial agent could be explored against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. nih.gov The structural similarities to known herbicides also warrant investigation into its phytotoxic properties against common agricultural weeds. vt.eduresearchgate.netnih.gov

Advancements in Synthetic Methodologies and Scalability

The viability of any potential application hinges on the ability to produce the compound of interest efficiently and economically. Therefore, future research must focus on optimizing the synthesis of this compound.

Current synthetic routes for similar pyridine carboxamides often involve multi-step processes. nih.gov A key area for advancement will be the development of more streamlined and scalable synthetic protocols. nih.gov This could involve exploring novel catalytic systems, flow chemistry techniques, and greener solvent alternatives to improve yield, reduce waste, and lower production costs. A concise and scalable synthesis is crucial for the transition from laboratory-scale research to industrial production for either pharmaceutical or agricultural applications.

Integration of Omics Technologies in Mechanistic Studies

To fully understand the biological activity of this compound, it is essential to elucidate its mechanism of action at a molecular level. The integration of "omics" technologies, such as genomics, proteomics, and metabolomics, can provide a comprehensive view of the cellular response to the compound.

For example, if the compound shows promising antifungal activity, transcriptomic analysis (RNA-seq) of treated fungal cells could reveal changes in gene expression related to metabolic pathways, stress responses, and cell wall synthesis. Proteomic studies could identify the direct protein targets of the compound, while metabolomics could uncover alterations in cellular metabolism. Such multi-omics approaches will be invaluable in identifying the precise molecular targets and understanding the broader physiological effects of this compound, which is crucial for both efficacy and safety assessment.

Application of Artificial Intelligence and Machine Learning in Compound Design

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and agrochemical development. nih.govfrontiersin.orgmdpi.com These computational tools can be powerfully applied to the future development of analogs of this compound.

By constructing quantitative structure-activity relationship (QSAR) models based on a library of related pyridine carboxamide derivatives, it is possible to predict the biological activity of novel, unsynthesized compounds. mdpi.com Machine learning algorithms can analyze vast datasets of chemical structures and their corresponding biological activities to identify key molecular features that contribute to potency and selectivity. This in silico approach can guide the rational design of new derivatives with improved efficacy and reduced off-target effects, significantly accelerating the discovery process and reducing the reliance on costly and time-consuming laboratory screening.

Agricultural and Environmental Chemistry Research Perspectives

Given the established role of pyridine derivatives in agriculture, a significant area of future research for this compound lies in its potential agricultural applications and its subsequent environmental impact.

Table 2: Agricultural and Environmental Research Focus for this compound

| Research Area | Key Objectives | Methodologies |

| Pesticidal Activity Screening | Evaluate efficacy against a broad spectrum of agricultural pests (fungi, bacteria, insects, weeds). | In vitro and in vivo bioassays, greenhouse trials. nih.govresearchgate.netaun.edu.egresearchgate.net |

| Mode of Action Studies | Determine the specific biochemical and molecular targets in pests. | Enzymatic assays, molecular docking, omics technologies. nih.gov |

| Formulation Development | Optimize delivery and stability for field applications. | Development of various formulations (e.g., emulsifiable concentrates, wettable powders). |

| Environmental Fate and Transport | Assess persistence, mobility, and degradation in soil and water. | Laboratory and field studies on soil half-life, leaching potential, and biodegradation pathways. vt.eduresearchgate.netcdc.gov |

| Ecotoxicology | Evaluate potential impacts on non-target organisms (e.g., beneficial insects, aquatic life). | Standardized ecotoxicological testing protocols. |

The potential of this compound as a fungicide, herbicide, or insecticide needs to be systematically evaluated. nih.govmdpi.comresearchgate.net Should it demonstrate significant activity, further research into its mode of action will be critical for managing the development of resistance in pest populations. nih.gov

Furthermore, a thorough investigation of its environmental fate is imperative. vt.edu Studies on its persistence in soil and water, its potential for leaching into groundwater, and its degradation pathways are essential for a comprehensive environmental risk assessment. researchgate.netcdc.gov Understanding the ecotoxicological profile of this compound on non-target organisms, such as pollinators and aquatic species, will be crucial for its responsible development as a potential agricultural tool.

Q & A

What are the standard synthetic routes and optimization strategies for 2-Chloro-N-(2-fluorophenyl)pyridine-4-carboxamide?

Level: Basic

Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the pyridine core. A common approach includes:

- Cyclization : Reaction of 2-chloropyridine derivatives with fluorophenyl precursors under controlled conditions (e.g., Pd-catalyzed coupling for C–N bond formation) .

- Functionalization : Introduction of the carboxamide group via nucleophilic acyl substitution or coupling reagents like EDCI/HOBt .

Optimization : Key parameters include solvent polarity (e.g., THF or DMF), temperature (60–100°C), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄). Purity is monitored via HPLC, with yields improved by recrystallization (e.g., using ethanol/water mixtures) .

Which characterization techniques are critical for confirming the structural integrity of this compound?

Level: Basic

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorine and chlorine chemical shifts at δ 110–125 ppm for ¹⁹F NMR) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 279.05) .

- X-ray Crystallography : Resolves intramolecular interactions (e.g., C–H···O hydrogen bonds) and dihedral angles between aromatic rings .

How is this compound screened for initial biological activity?

Level: Basic

Answer:

- In vitro assays : Enzyme inhibition (e.g., kinase assays) or receptor-binding studies using fluorometric or radiometric methods.

- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., IC₅₀ values reported in μM ranges) .

How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced potency?

Level: Advanced

Answer:

- Substituent analysis : Fluorine at the 2-position of the phenyl ring improves metabolic stability, while chloro on pyridine enhances electrophilicity for target binding .

- Bioisosteric replacement : Replacing the carboxamide with sulfonamide groups to modulate solubility .

- Computational modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with active sites (e.g., kinase ATP-binding pockets) .

What crystallographic insights explain the compound’s conformational stability?

Level: Advanced

Answer:

- Intermolecular interactions : N–H···O hydrogen bonds (2.8–3.0 Å) stabilize the crystal lattice .

- Dihedral angles : The pyridine and fluorophenyl rings form a ~12° angle, minimizing steric hindrance while maintaining π-π stacking potential .

- Packing analysis : Weak C–H···π interactions (3.5 Å) contribute to thermal stability .

How can researchers resolve contradictions in reported biological activity data for this compound?

Level: Advanced

Answer:

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Purity validation : Use HPLC-MS to rule out impurities (>98% purity required for reliable IC₅₀ data) .

- Mechanistic studies : Combine transcriptomics (RNA-seq) with target-specific assays (e.g., Western blot for kinase inhibition) to confirm on-target effects .

What strategies are effective for scaling up synthesis without compromising yield or purity?

Level: Advanced

Answer:

- Continuous flow chemistry : Enhances reproducibility for cyclization steps (residence time: 10–15 min) .

- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .

- Workflow integration : In-line PAT (Process Analytical Technology) tools (e.g., FTIR) for real-time monitoring of intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.